REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:14])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.C(N(CC)CC)C>CN(C)C=O.[OH-].[Pd+2].[OH-]>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[CH3:14])[N:5]=[CH:4][N:3]=[CH:2]2 |f:3.4.5|
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under hydrogen pressure at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through Celite
|
Type
|
WASH
|
Details
|
was then washed with chloroform and methanol
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under the reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was then washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by thin layer chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=NC=NC2=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |